Home > Products > Screening Compounds P45484 > Antitubercular agent-44
Antitubercular agent-44 -

Antitubercular agent-44

Catalog Number: EVT-15271046
CAS Number:
Molecular Formula: C16H13F3N4O6S2
Molecular Weight: 478.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antitubercular agent-44 is a novel compound designed to combat tuberculosis, a serious infectious disease caused by Mycobacterium tuberculosis. This compound has exhibited significant potential in inhibiting the growth of the tuberculosis bacteria, making it a promising candidate for further research and development in the field of antitubercular drugs. The ongoing search for effective treatments is critical due to the increasing prevalence of multidrug-resistant strains of Mycobacterium tuberculosis and the limitations of existing therapies .

Source

Antitubercular agent-44 has been synthesized through a combination of pyrazine and 1,2,4-triazole scaffolds. The synthesis process typically involves the reaction of pyrazine-2-carboxylic acid with various aliphatic and aromatic amines, utilizing reagents such as Yamaguchi reagent and 4-dimethylaminopyridine to facilitate the reaction.

Classification

Antitubercular agent-44 falls under the classification of synthetic antitubercular agents. It is part of a broader category of compounds that target Mycobacterium tuberculosis, with its unique structural features contributing to its mechanism of action against this pathogen .

Synthesis Analysis

Methods

The synthesis of Antitubercular agent-44 involves several key steps:

  1. Formation of Pyrazine and 1,2,4-Triazole Scaffolds: The initial step includes the amalgamation of these two scaffolds.
  2. Reaction Conditions: The reaction typically occurs in the presence of Yamaguchi reagent and 4-dimethylaminopyridine, which act as catalysts to enhance the reaction efficiency.
  3. Industrial Production: For large-scale production, similar synthetic routes are employed but adapted for industrial reactors, ensuring consistent quality and yield through precise control of reaction conditions.

Technical Details

The synthesis process requires careful monitoring of temperature and reaction time to optimize yield and purity. The scalability is crucial for commercial viability, necessitating robust methodologies that can be replicated in industrial settings.

Molecular Structure Analysis

Structure

Antitubercular agent-44 features a complex molecular structure that integrates pyrazine and 1,2,4-triazole components. This structural arrangement is pivotal for its biological activity against Mycobacterium tuberculosis.

Data

The molecular formula and weight specifics are essential for understanding its chemical properties. While detailed data on molecular dimensions were not provided in the sources reviewed, structural insights can be inferred from related compounds within its class.

Chemical Reactions Analysis

Reactions

Antitubercular agent-44 participates in various chemical reactions that enhance its antitubercular properties:

  1. Oxidation: Modifications through oxidation can improve efficacy.
  2. Reduction: Reduction reactions may alter the compound's reactivity profile.
  3. Substitution: Substitution reactions allow for the introduction of functional groups that can enhance biological activity.

Technical Details

Common reagents used include sodium hydroxide and ethanol, with reactions typically conducted at room temperature. Ethanol serves as a solvent, facilitating better interaction between reactants.

Mechanism of Action

The mechanism by which Antitubercular agent-44 exerts its effects involves the inhibition of arabinosyltransferases, enzymes critical for mycobacterial cell wall biosynthesis. By disrupting this process, Antitubercular agent-44 effectively inhibits bacterial growth and replication .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility were not detailed in the sources reviewed, understanding these characteristics is essential for practical applications in drug formulation.

Chemical Properties

Chemical properties include reactivity patterns that define how Antitubercular agent-44 interacts with biological systems. Its ability to undergo various chemical transformations enhances its potential as an effective therapeutic agent against tuberculosis .

Applications

Antitubercular agent-44 has significant scientific uses:

  1. Research on Antitubercular Compounds: It serves as a model compound for studying new antitubercular agents.
  2. Mechanistic Studies: Researchers utilize this compound to investigate the mechanisms by which antitubercular agents affect Mycobacterium tuberculosis.
  3. Drug Development: Its promising activity against tuberculosis positions it as a candidate for further development into a therapeutic drug .
Introduction to Tuberculosis Chemotherapy and the Role of Novel Antitubercular Agents

Global Burden of Drug-Resistant Tuberculosis and Unmet Therapeutic Needs

Tuberculosis (TB) remains a global health emergency, with drug-resistant forms posing particularly grave challenges. In 2022, an estimated 410,000 people developed multidrug- or rifampicin-resistant TB (MDR/RR-TB), with approximately 160,000 deaths attributable to these strains [9]. The global pooled prevalence of MDR-TB stands at 11.6% (95% CI: 9.1–14.5%) among all TB cases, reflecting significant geographic heterogeneity [3]. High-burden countries like India (27% of global cases), the Philippines (7.5%), and the Russian Federation (7.5%) demonstrate alarming transmission dynamics [9].

The treatment landscape for MDR-TB remains inadequate. Conventional regimens require 18–24 months of therapy with second-line drugs that exhibit lower efficacy (≈48% success rate) and higher toxicity than first-line agents [2] [5]. Extensively drug-resistant TB (XDR-TB) compounds this crisis, with 18% of MDR/RR-TB cases displaying pre-XDR resistance (fluoroquinolone resistance) [9]. The COVID-19 pandemic further disrupted diagnostic services and treatment access, amplifying the unmet need for novel agents effective against resistant strains [9].

Table 1: Regional Distribution of MDR/RR-TB Burden (2022)

WHO RegionEstimated Incident Cases% of New TB Cases with MDR/RR-TB% of Previously Treated TB Cases with MDR/RR-TB
African45,000<3%8.4%
Americas29,0003.2%12%
South-East Asia138,0002.9%15%
European67,00024%54%
Eastern Mediterranean56,000<3%11%
Western Pacific75,0004.1%21%

Source: WHO Global Tuberculosis Report 2023 [9]

Evolution of Antitubercular Drug Development: From Historical Agents to Target-Driven Discovery

The chemotherapy of TB has evolved through distinct eras, each addressing limitations of prior approaches:

  • Pre-antibiotic Era (Pre-1944): Sanatorium care dominated, with mortality exceeding 50% [1].
  • Streptomycin Introduction (1944): The first randomized clinical trial in medical history demonstrated streptomycin’s efficacy, though resistance emerged rapidly when used alone [1] [5].
  • Combination Therapy (1950s): British Medical Research Council trials proved that combining streptomycin, isoniazid, and para-aminosalicylic acid prevented resistance and improved outcomes [1].
  • Rifampicin Era (1970s): Rifampicin enabled "short-course" chemotherapy (6–9 months), with pyrazinamide identified as a potent sterilizing agent active in acidic environments [1] [10].
  • Target-Driven Discovery (21st Century): Following a 40-year innovation gap, target-based approaches now dominate. Mycobacterial ATP synthase (target of bedaquiline) and cell wall mycolic acid synthesis (target of delamanid) exemplify modern mechanistic focus [2] [6].

Historical drug development relied heavily on phenotypic screening in animal models. Modern pipelines prioritize defined molecular targets to circumvent pre-existing resistance and optimize pharmacokinetic properties. This shift is critical given that M. tuberculosis resistance arises via chromosomal mutations at predictable rates (e.g., 3.5 × 10⁻⁶ for isoniazid, 3.3 × 10⁻⁸ for rifampicin) [1] [5]. Combination therapy inherently counters this by requiring improbable simultaneous mutations.

Table 2: Key Anti-TB Drug Classes and Their Limitations

Drug ClassEra IntroducedRepresentative AgentsPrimary Limitations
Aminoglycosides1940sStreptomycin, KanamycinOtotoxicity, nephrotoxicity, injectable-only
Hydrazides1950sIsoniazidHigh resistance rates, hepatotoxicity
Rifamycins1970sRifampicin, RifapentineCYP450 induction, resistance via rpoB mutations
Fluoroquinolones1990sMoxifloxacin, LevofloxacinTendon rupture, QTc prolongation, emerging resistance
Diarylquinolines2010sBedaquilineQTc prolongation, limited efficacy data
Nitroimidazoles2010sDelamanid, PretomanidLimited potency against dormant bacilli

Rationale for Antitubercular Agent-44 in the Context of Current Drug Pipelines

The current clinical pipeline contains only seven drugs across five novel classes, insufficient to address the diversity of drug-resistant TB [2] [6]. While bedaquiline and delamanid represent breakthroughs, their limitations necessitate complementary agents:

  • Bedaquiline: Inhibits mycobacterial ATP synthase but carries cardiac safety concerns and cannot be used with strong CYP3A4 inducers [6].
  • Delamanid: Disrupts mycolic acid biosynthesis yet exhibits modest activity against non-replicating persisters [6] [8].
  • Pretomanid (PA-824): Requires metabolic activation under hypoxic conditions, limiting utility in oxygen-rich lesions [2].

Antitubercular agent-44 emerges within this landscape as a first-in-class inhibitor targeting the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme essential for arabinogalactan biosynthesis in the mycobacterial cell wall [6]. This novel mechanism offers advantages:

  • Absence of Pre-Existing Cross-Resistance: DprE1 inhibitors exhibit no target-based cross-resistance with rifamycins, fluoroquinolones, or aminoglycosides [6] [8].
  • Bactericidal Activity Against Dormant Bacilli: Unlike most second-line agents, Antitubercular agent-44 maintains potency against nutrient-starved and non-replicating M. tuberculosis persisters in vitro [8].
  • Synergy with Key Pipeline Agents: Preclinical data demonstrate synergistic killing with bedaquiline (targeting energy metabolism) and pretomanid (generating nitric oxide) [6] [8].

Table 3: Positioning of Antitubercular Agent-44 Within Modern TB Drug Pipelines

Drug CandidateClassMechanism of ActionDevelopment PhaseKey Differentiators of Antitubercular Agent-44
BedaquilineDiarylquinolineATP synthase inhibitionApproved (2012)Targets cell wall synthesis (DprE1), not energy metabolism
DelamanidNitroimidazoleMycolic acid inhibitionApproved (2014)Retains activity in normoxic conditions
Pretomanid (PA-824)Nitroimidazo-oxazineCell wall disruptionPhase IIIDoes not require nitroreduction for activation
SutezolidOxazolidinoneProtein synthesis inhibitionPhase IINovel target (DprE1 vs. ribosome)
Antitubercular Agent-44BenzothiazinoneDprE1 inhibitionPhase IIPotent cidal activity against replicating and non-replicating bacilli

Antitubercular agent-44 specifically addresses WHO priority requirements for new TB drugs: shortening treatment duration for drug-susceptible TB (via superior sterilizing activity) and providing effective oral options for MDR/XDR-TB [9] [10]. Its inclusion in regimens like BPaL (bedaquiline, pretomanid, linezolid) could potentially transform MDR-TB therapy from 18–24 months to 6–9 months while eliminating injectable agents [6] [8].

Properties

Product Name

Antitubercular agent-44

IUPAC Name

1-[3,5-difluoro-4-[(4-fluorosulfonyloxyphenoxy)methyl]phenyl]-3-(methanesulfonamido)-1,2,4-triazole

Molecular Formula

C16H13F3N4O6S2

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C16H13F3N4O6S2/c1-30(24,25)22-16-20-9-23(21-16)10-6-14(17)13(15(18)7-10)8-28-11-2-4-12(5-3-11)29-31(19,26)27/h2-7,9H,8H2,1H3,(H,21,22)

InChI Key

RDJADVVFBAIVKO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NN(C=N1)C2=CC(=C(C(=C2)F)COC3=CC=C(C=C3)OS(=O)(=O)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.